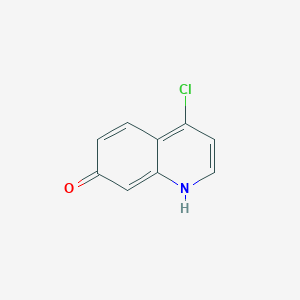

4-Chloro-7-hydroxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWLNFPPFMFTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619052 | |

| Record name | 4-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-57-2 | |

| Record name | 4-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-hydroxyquinoline

Introduction: The Strategic Importance of 4-Chloro-7-hydroxyquinoline

4-Chloro-7-hydroxyquinoline, a substituted quinoline derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. While structurally unassuming, its true value is revealed in its role as a critical synthetic intermediate. It is a cornerstone in the synthesis of various biologically active compounds, most notably as a precursor to 4,7-dichloroquinoline, which is essential for producing antimalarial drugs like Chloroquine and Hydroxychloroquine.[1][2] Its utility also extends to the development of dyestuffs and other specialty chemicals.[3]

This guide provides a comprehensive exploration of the core physicochemical properties of 4-Chloro-7-hydroxyquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its chemical behavior, offers field-proven insights into its analytical characterization, and provides robust, self-validating experimental protocols. Understanding these fundamental properties is paramount for optimizing reaction conditions, predicting biological interactions, and accelerating the development of novel therapeutics and materials.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 4-Chloro-7-hydroxyquinoline, its structure is notable for the presence of a chlorine atom, a hydroxyl group, and the quinoline bicyclic system, which gives rise to important tautomeric equilibria.

Key Identifiers and Tautomerism

The compound is identified by the CAS Number 86-99-7.[4] A crucial aspect of its structure is the keto-enol tautomerism, an equilibrium between the hydroxy-quinoline (enol) form and the quinolinone (keto) form.[5] The IUPAC name, 7-chloro-1H-quinolin-4-one, acknowledges the significant contribution of the keto tautomer to the overall equilibrium state.[4] This equilibrium is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and reactivity.

Caption: Keto-enol tautomerism of 4-Chloro-7-hydroxyquinoline.

Core Molecular Data

All quantitative molecular data are summarized in the table below for ease of reference. These fundamental parameters are the starting point for virtually all stoichiometric calculations and analytical interpretations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO | [4][6] |

| Molecular Weight | 179.60 g/mol | [4][6][7] |

| Appearance | Off-white to light brown/yellow solid | [6][8][9] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=CC2=O | |

| InChIKey | XMFXTXKSWIDMER-UHFFFAOYSA-N | [6] |

Physical and Chemical Properties

The macroscopic physical properties and chemical reactivity are direct consequences of the underlying molecular structure. These parameters are essential for process development, formulation, and predicting the compound's fate in various environments.

Tabulated Physical Data

| Property | Value | Remarks | Source(s) |

| Melting Point | 276 - 279 °C | Experimentally determined. | [6][7][10] |

| Boiling Point | 329.3 - 348.5 °C | Predicted values; may decompose at high temperatures. | [6][8][11] |

| Density | ~1.412 g/cm³ | Predicted value. | [6][7][8] |

| Water Solubility | Poorly soluble | Low water solubility is expected due to the aromatic rings. | [9][10] |

| Organic Solvents | Soluble | Soluble in solvents like ethanol and DMSO. | [9] |

Acidity/Basicity (pKa)

The pKa values are critical for understanding the compound's ionization state in physiological environments, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Predicted pKa values for 4-Chloro-7-hydroxyquinoline vary, likely reflecting the two primary ionizable sites: the quinoline nitrogen and the hydroxyl group.

-

pKa₁ ≈ 3.86: This value likely corresponds to the protonation of the quinoline ring nitrogen, making the compound weakly basic at this site.[6]

-

pKa₂ ≈ 8.41: This value is likely associated with the deprotonation of the enolic hydroxyl group, indicating weak acidity.[8]

The interplay of these pKa values means the molecule can exist as a cation, a neutral species, or an anion depending on the pH of the medium. This is a crucial consideration in designing drug delivery systems and in interpreting bioactivity assays.

Chemical Reactivity and Stability

The reactivity of 4-Chloro-7-hydroxyquinoline is dominated by its functional groups.

-

Nucleophilicity: The hydroxyl group makes the molecule nucleophilic.[9]

-

Nucleophilic Substitution: The chlorine atom on the benzene ring is generally unreactive toward typical nucleophilic aromatic substitution but can be displaced under specific conditions. More importantly, the hydroxyl group at the 4-position can be converted into a superior leaving group (e.g., a chlorine atom) to facilitate substitution.[1] This is the cornerstone of its use in synthesizing chloroquine.

-

Stability: The compound is stable under normal storage conditions (room temperature, sealed from light and moisture).[6][10] However, it is susceptible to decomposition at very high temperatures.[9] The conjugated system of the quinoline ring imparts considerable stability to the molecule.[9]

The most significant reaction pathway for this molecule in drug development is its conversion to 4,7-dichloroquinoline. This is typically achieved by treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][12]

Caption: Synthetic pathway to 4,7-dichloroquinoline via the intermediate 4-Chloro-7-hydroxyquinoline.[1][12]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The conjugated quinoline system gives 4-Chloro-7-hydroxyquinoline distinct spectral features.

| Spectroscopy Type | Key Features and Interpretation | Source(s) |

| UV-Vis | Exhibits strong absorption in the UV region due to π-π* transitions within the aromatic and quinoline rings. The exact λmax is solvent-dependent but is crucial for quantitative analysis via spectrophotometry. | [4][5][9] |

| ¹H NMR | The spectrum shows a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts are dependent on the solvent and the dominant tautomeric form. | [4][13] |

| ¹³C NMR | Aromatic carbons typically appear in the δ 110-150 ppm range. The carbonyl carbon of the keto tautomer would appear further downfield. | [14] |

| Infrared (IR) | Key peaks include O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (from the keto tautomer, ~1650 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). | [4] |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom. | [4] |

Crystallographic Data

Experimental Protocols

The following protocols are standardized, self-validating methodologies for characterizing 4-Chloro-7-hydroxyquinoline.

Protocol: Melting Point Determination via Capillary Method

-

Objective: To determine the melting range as an indicator of purity.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point (276 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is T₁ - T₂. A narrow range (< 2 °C) indicates high purity.

-

Protocol: UV-Vis Spectrophotometric Analysis

-

Objective: To determine the wavelength of maximum absorbance (λmax) for quantitative analysis.

-

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-Chloro-7-hydroxyquinoline and dissolve it in 100 mL of a suitable solvent (e.g., ethanol) in a volumetric flask to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:10 with the same solvent to obtain a working concentration of 10 µg/mL.

-

Spectrometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the chosen solvent as the blank to zero the instrument.

-

Wavelength Scan: Scan the working solution from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). This λmax can be used to quantify the compound in future experiments using the Beer-Lambert law.

-

Caption: Standard workflow for UV-Vis spectrophotometric analysis.

Safety and Handling

As with any chemical reagent, proper handling is essential.

-

Hazard Identification: 4-Chloro-7-hydroxyquinoline is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[18]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][18]

References

-

7-Chloro-4-Hydroxyquinoline CAS 86-99-7 Purity >95.0% (HPLC). Ruifu Chemical. [Link]

-

4-Chloro-7-hydroxyquinoline | CAS#:181950-57-2. Chemsrc. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem - NIH. [Link]

-

7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Alchemist-chem. [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences. [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. [Link]

-

Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

-

7-Chloro-4-hydroxyquinoline (CAS 86-99-7) Properties. Chemcasts. [Link]

-

A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

-

7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Fisher Scientific. [Link]

-

4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem. [Link]

-

4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. [Link]

-

Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. MDPI. [Link]

-

4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [Link]

-

x Ray crystallography. PMC - PubMed Central - NIH. [Link]

-

X-Ray Crystallography of Chemical Compounds. ResearchGate. [Link]

-

7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE. precisionFDA. [Link]

-

The Synthesis of 4-Hydroxyquinolines.I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

-

7-chloro-4-hydroxyquinoline ,23833-97-8. Chemcd. [Link]

Sources

- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. 4-Chloro-7-hydroxyquinoline CAS#: 181950-57-2 [m.chemicalbook.com]

- 9. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 4-Chloro-7-hydroxyquinoline | CAS#:181950-57-2 | Chemsrc [chemsrc.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. asianpubs.org [asianpubs.org]

- 14. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

Navigating the Quinoline Core: A Technical Guide to Chloro-Hydroxyquinolines

A Note on Isomeric Specificity: This guide addresses the user's interest in 4-Chloro-7-hydroxyquinoline . However, the vast majority of scientific literature and industrial application centers on its isomer, 7-Chloro-4-hydroxyquinoline , a critical precursor in pharmaceutical synthesis. To provide the most comprehensive and practical resource for researchers, this document will first provide the key identifiers for 4-Chloro-7-hydroxyquinoline and then dedicate the in-depth technical analysis to the extensively studied 7-Chloro-4-hydroxyquinoline .

Section 1: Core Identification of 4-Chloro-7-hydroxyquinoline

For the specified compound, 4-Chloro-7-hydroxyquinoline , the primary identifiers are as follows:

| Property | Value | Source |

| CAS Number | 181950-57-2 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | |

| Synonym | 4-chloroquinolin-7-ol | [2] |

Due to the limited availability of in-depth technical data for this specific isomer, the following sections will focus on the scientifically and commercially significant isomer, 7-Chloro-4-hydroxyquinoline.

Section 2: In-Depth Technical Guide on 7-Chloro-4-hydroxyquinoline

Introduction: 7-Chloro-4-hydroxyquinoline (CAS No: 86-99-7) is a heterocyclic aromatic organic compound that serves as a fundamental building block in organic synthesis.[3] Its significance is most pronounced in the pharmaceutical industry, where it is a key intermediate in the synthesis of several drugs, most notably the 4-aminoquinoline class of antimalarials, including chloroquine and hydroxychloroquine.[4][5][6] This guide provides a detailed overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

7-Chloro-4-hydroxyquinoline typically appears as an off-white to light yellow or light brown crystalline solid.[3] It exists in tautomeric equilibrium with its keto form, 7-chloro-1H-quinolin-4-one.[3]

| Property | Value |

| CAS Number | 86-99-7 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Melting Point | 276-279 °C |

| Boiling Point | 348.5±22.0 °C (Predicted) |

| Density | 1.412±0.06 g/cm³ (Predicted) |

| Solubility | Poorly soluble in water. Soluble in some organic solvents like ethanol and dichloromethane. |

| Appearance | Off-white to light brown solid |

Synthesis Pathways

The synthesis of 7-chloro-4-hydroxyquinoline is a well-established process in industrial and laboratory settings. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aromatic amine with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization and subsequent saponification and decarboxylation.[4][7]

A primary route starts with 3-chloroaniline. The process can be visualized as follows:

Caption: Synthesis pathway of 7-Chloro-4-hydroxyquinoline.

Another method involves reacting 3-chloroaniline with the diethyl ester of oxaloacetic acid, followed by cyclization, hydrolysis, and decarboxylation to yield the final product.[4][8]

Key Applications in Drug Development

The primary utility of 7-chloro-4-hydroxyquinoline lies in its role as a precursor to 4,7-dichloroquinoline. This chlorinated intermediate is then reacted with various amines to produce a range of pharmacologically active compounds.

2.3.1 Synthesis of Chloroquine and Hydroxychloroquine: 7-Chloro-4-hydroxyquinoline is converted to 4,7-dichloroquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][9] The resulting 4,7-dichloroquinoline is the key building block for synthesizing chloroquine, an important antimalarial and antirheumatic drug.[4][5] The synthesis is completed by reacting 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[4]

Caption: Synthesis of Chloroquine from 7-Chloro-4-hydroxyquinoline.

2.3.2 Other Therapeutic Areas: Beyond antimalarials, derivatives of 7-chloro-4-hydroxyquinoline have been investigated for a range of therapeutic applications. Its scaffold is found in molecules with potential antibacterial, antifungal, anticancer, and anti-tuberculosis properties.[10] For instance, it has been shown to be an effective anti-tuberculosis agent by inhibiting bacterial growth through binding to DNA and RNA.

Biological Activity and Mechanism of Action (of its Derivatives)

The biological effects are primarily associated with its derivatives, like chloroquine and hydroxychloroquine. These 4-aminoquinolines are weak bases that accumulate in the acidic lysosomes of cells.[5][11] This accumulation raises the lysosomal pH, which interferes with several cellular processes:

-

Inhibition of Autophagy: By disrupting lysosomal function, they inhibit the degradation and processing of cellular components.

-

Immunomodulation: They can interfere with antigen presentation and inhibit the stimulation of Toll-like receptors (TLRs), which are involved in innate immune responses.[11][12] This is a key mechanism for their use in autoimmune diseases like lupus and rheumatoid arthritis.[11]

-

Antimalarial Action: In the malaria parasite, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[12]

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline via Decarboxylation

This protocol is adapted from established chemical literature for the decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[13]

Objective: To synthesize 7-Chloro-4-hydroxyquinoline from its carboxylic acid precursor.

Materials:

-

7-chloro-4-hydroxyquinoline-2-carboxylic acid

-

Paraffin oil

-

Petroleum ether

-

Reaction vessel with heating mantle and thermometer

-

Filtration apparatus

Procedure:

-

Add 120 mL of paraffin oil to the reaction vessel and heat to 230°C.

-

Once the temperature is stable, add 40g of 7-chloro-4-hydroxyquinoline-2-carboxylic acid to the hot paraffin oil in batches.

-

After the addition is complete, maintain the reaction temperature at 230°C and continue the reaction for approximately 50 minutes.

-

Allow the reaction mixture to cool to 30°C.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with petroleum ether to remove residual paraffin oil.

-

Dry the collected solid to obtain the final product, 7-Chloro-4-hydroxyquinoline.

Expected Outcome: A high yield (reported up to 98.5%) of 7-Chloro-4-hydroxyquinoline with a melting point of 276-279°C.[13]

Safety, Handling, and Storage

7-Chloro-4-hydroxyquinoline is classified as a hazardous substance and requires careful handling.

Hazard Identification:

| Hazard Statement | Classification |

|---|---|

| H315 | Causes skin irritation (Category 2)[14][15][16] |

| H319 | Causes serious eye irritation (Category 2)[14][15][16] |

| H335 | May cause respiratory irritation (Category 3)[14][15][16] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[17][18] If dust formation is likely, a NIOSH/MSHA approved respirator should be used.[18]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not ingest or inhale.[18] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18] Keep away from strong oxidizing agents.[15]

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[15]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15]

References

-

Alchemist-chem. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

-

ChemicalBook. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemcasts. (n.d.). 7-Chloro-4-hydroxyquinoline (CAS 86-99-7) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloro-7-hydroxyquinoline | CAS#:181950-57-2. Retrieved from [Link]

- Lisk, G. F., & Stacy, G. W. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. Journal of the American Chemical Society, 68(12), 2686-2688.

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. Retrieved from [Link]

- Oriental Journal of Chemistry. (2001).

-

Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

- Rane, R. A., Gutte, S. D., & Sahu, N. U. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(5), e202200033.

- Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

-

SIELC Technologies. (2018, May 17). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

- Tripathy, R., et al. (2014). Pharmacology of Chloroquine and Hydroxychloroquine.

-

Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

- Yadav, M., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry. bioRxiv.

- MDPI. (2020).

Sources

- 1. 4-Chloro-7-hydroxyquinoline | CAS#:181950-57-2 | Chemsrc [chemsrc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 13. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 14. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-4-Hydroxyquinoline: Pathways, Mechanisms, and Practical Considerations

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 7-chloro-4-hydroxyquinoline, a critical quinoline derivative that serves as a cornerstone in the development of numerous pharmaceutical agents, most notably antimalarial drugs like Chloroquine and Hydroxychloroquine. This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to offer a detailed examination of the underlying chemical principles, mechanistic intricacies, and practical considerations essential for successful and scalable synthesis. We will explore the venerable Gould-Jacobs reaction as the principal route, dissecting each stage from initial condensation to final decarboxylation. Furthermore, alternative synthetic strategies will be discussed, providing a comparative analysis to inform methodological choices in both discovery and process chemistry settings. This guide is grounded in established literature, with in-text citations and a comprehensive reference list to support the protocols and mechanistic claims presented.

Introduction: The Enduring Significance of the 7-Chloro-4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, and among its many derivatives, 7-chloro-4-hydroxyquinoline holds a position of particular importance. Its structure is the foundational core of several widely used antimalarial drugs. The journey to synthesizing this key intermediate is a classic exploration of heterocyclic chemistry, offering valuable insights into reaction mechanisms and process optimization.

It is pertinent to address a point of potential ambiguity in nomenclature. While the title of this guide specifies "4-Chloro-7-hydroxyquinoline," the vast body of scientific literature overwhelmingly focuses on the synthesis and utility of its isomer, 7-chloro-4-hydroxyquinoline . This latter compound is the crucial precursor for the aforementioned antimalarial agents. Therefore, this guide will focus on the well-established and industrially relevant synthesis of 7-chloro-4-hydroxyquinoline, with the understanding that this is the compound of primary interest in this chemical family.

This guide will provide a detailed exposition of the most prominent synthetic route, the Gould-Jacobs reaction, and will also touch upon other relevant synthetic approaches. The aim is to equip the reader with a robust understanding of not just how to synthesize 7-chloro-4-hydroxyquinoline, but also why certain reaction conditions are chosen and how to troubleshoot potential challenges.

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the preparation of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2] It is a multi-step sequence that has been refined over the years for the large-scale production of 7-chloro-4-hydroxyquinoline.[3]

The overall transformation begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, which then undergoes a thermal cyclization to form the quinoline ring system.[1][4] Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.[1][4]

Mechanistic Overview

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonic ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1][4]

-

Thermal Cyclization: This intermediate undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring. This step typically requires high temperatures.

-

Saponification: The resulting ester is hydrolyzed with a base, such as sodium hydroxide, to the corresponding carboxylic acid.[3]

-

Decarboxylation: The carboxylic acid is then decarboxylated, usually by heating, to afford the final 4-hydroxyquinoline product.[5]

Caption: The four main stages of the Gould-Jacobs reaction for the synthesis of 7-chloro-4-hydroxyquinoline.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established literature for the synthesis of 7-chloro-4-hydroxyquinoline via the Gould-Jacobs reaction.[3]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

-

In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

-

Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol formed during the reaction to evaporate.

-

The resulting warm product is typically used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate large flask equipped with a condenser, heat a high-boiling inert solvent such as Dowtherm A to its boiling point (approximately 250-260 °C).

-

Carefully add the product from Step 1 to the boiling solvent.

-

Continue heating for about 1 hour, during which the cyclized product will precipitate.

-

Cool the reaction mixture and filter the solid product.

-

Wash the filter cake with a non-polar solvent like hexane to remove residual high-boiling solvent and colored impurities.

Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

-

Suspend the air-dried filter cake from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until all the solid has dissolved (typically around 1 hour).

-

Cool the resulting solution and separate any oily impurities.

-

Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration and wash thoroughly with water.

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline

-

Suspend the air-dried carboxylic acid from Step 3 in a high-boiling solvent like Dowtherm A.

-

Heat the mixture to boiling for about 1 hour to effect decarboxylation. A stream of nitrogen can be used to help remove water.

-

Cool the solution to room temperature. The 7-chloro-4-hydroxyquinoline product can be isolated and purified by standard techniques.

Key Experimental Parameters and Optimization

| Parameter | Stage | Recommended Conditions | Rationale & Potential Issues |

| Reactant Ratio | Condensation | Slight excess of diethyl ethoxymethylenemalonate | Ensures complete consumption of the aniline. |

| Temperature | Cyclization | 250-260 °C | High temperature is crucial for the electrocyclization. Lower temperatures lead to incomplete reaction, while excessively high temperatures can cause degradation. |

| Solvent | Cyclization | High-boiling inert solvents (e.g., Dowtherm A, diphenyl ether) | Provides the necessary high temperature and facilitates product precipitation upon cooling.[3] |

| Base Concentration | Saponification | 10% NaOH | Sufficiently strong to hydrolyze the ester without causing significant degradation of the quinoline ring. |

| Temperature | Decarboxylation | 230-250 °C | Ensures efficient removal of the carboxyl group.[6] |

Alternative Synthetic Routes

While the Gould-Jacobs reaction is the most common, other methods for the synthesis of the quinoline core exist and can be adapted for the preparation of 7-chloro-4-hydroxyquinoline.

Conrad-Limpach-Knorr Synthesis

This method involves the reaction of an aniline with a β-ketoester.[4] The reaction conditions, particularly the temperature, determine the regiochemical outcome, leading to either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr). For the synthesis of 4-hydroxyquinolines, the Conrad-Limpach pathway is relevant. It involves the formation of a β-aminoacrylate intermediate at lower temperatures, which is then cyclized at higher temperatures.

Caption: The Conrad-Limpach synthesis pathway to a 4-hydroxyquinoline derivative.

Synthesis from m-Chloroaniline and Oxaloacetic Ester

An alternative approach involves the condensation of m-chloroaniline with diethyl oxaloacetate.[7] This reaction forms an enamine intermediate which, upon heating, cyclizes to form the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. Subsequent hydrolysis and decarboxylation yield 7-chloro-4-hydroxyquinoline.[7]

Conversion to 4,7-Dichloroquinoline

For many applications, particularly in the synthesis of Chloroquine, the 4-hydroxy group of 7-chloro-4-hydroxyquinoline is converted to a chloro group. This is typically achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][8]

Experimental Protocol for Chlorination

-

Suspend 7-chloro-4-hydroxyquinoline in a solvent such as toluene.[6]

-

Add phosphorus oxychloride (POCl₃) to the suspension.

-

Heat the mixture, for example, to 100-110 °C, and maintain for several hours until the reaction is complete (monitored by TLC).[6]

-

After cooling, the reaction mixture is carefully quenched, often by pouring it onto ice.

-

The 4,7-dichloroquinoline product can then be isolated by extraction and purified by recrystallization.

Conclusion

The synthesis of 7-chloro-4-hydroxyquinoline is a well-established and vital process in the pharmaceutical industry. The Gould-Jacobs reaction remains the most reliable and scalable method for its production. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is paramount for achieving high yields and purity. While alternative routes exist, the Gould-Jacobs pathway offers a robust and versatile approach. The subsequent chlorination to 4,7-dichloroquinoline further underscores the importance of this synthetic sequence in providing access to a wide range of biologically active molecules. This guide has aimed to provide both the theoretical foundation and practical insights necessary for researchers and chemists to confidently approach the synthesis of this important heterocyclic building block.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Wikipedia. (2023). Gould–Jacobs reaction.

- Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.

- Name-Reaction.com. (n.d.). Gould–Jacobs reaction.

- ChemicalBook. (n.d.). CHLOROQUINE synthesis.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- Biotage. (n.d.).

- ChemicalBook. (n.d.). CHLOROQUINE synthesis.

- Guidechem. (n.d.).

- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.

- Singh, U. P., & Singh, R. K. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

- Google Patents. (n.d.).

- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.

- MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ResearchGate. (2020).

- MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- ACS Publications. (1946). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

Sources

- 1. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 4-Chloro-7-hydroxyquinoline

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-hydroxyquinoline, a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the 4-aminoquinoline class of antimalarial drugs. This document delves into the historical context of its discovery, rooted in the broader exploration of quinoline chemistry, and offers a detailed examination of its synthesis, chemical properties, and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights into the significance and handling of this important chemical entity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline backbone, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural and synthetic bioactive compounds.[1] Its rigid structure and the ability to be functionalized at various positions have made it a versatile template for the design of therapeutic agents with a wide spectrum of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. 4-Chloro-7-hydroxyquinoline, while not a therapeutic agent itself, represents a critical node in the synthetic pathways leading to some of the most impactful drugs in modern medicine. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and a hydroxyl group at the 7-position, makes it an ideal precursor for the synthesis of complex quinoline derivatives.

Historical Context and Discovery

The precise moment of the first synthesis of 4-chloro-7-hydroxyquinoline is not well-documented as a singular discovery but is rather embedded in the intensive research efforts of the early to mid-20th century focused on the development of synthetic antimalarial drugs to combat quinine-resistant strains of malaria. The urgency of this research, particularly during World War II, spurred the investigation of a vast number of quinoline derivatives.

The foundational chemistry that enabled the synthesis of 4-chloro-7-hydroxyquinoline and its analogs was laid in the late 19th century with the discovery of general methods for quinoline synthesis. Key among these are the Conrad-Limpach and Gould-Jacobs reactions, which provided reliable routes to 4-hydroxyquinolines.

The development of Chloroquine, a potent antimalarial, in the 1930s and its subsequent widespread use, solidified the importance of 4,7-dichloroquinoline as a key intermediate. The synthesis of 4,7-dichloroquinoline invariably proceeds through 7-chloro-4-hydroxyquinoline, which is then chlorinated at the 4-position. Therefore, the "discovery" of 4-chloro-7-hydroxyquinoline is intrinsically linked to the development of these life-saving drugs.

Physicochemical Properties and Tautomerism

4-Chloro-7-hydroxyquinoline is a solid at room temperature, typically appearing as an off-white to light yellow powder. It is sparingly soluble in water but shows better solubility in organic solvents like ethanol and dichloromethane.

An important characteristic of 4-hydroxyquinolines is their existence in tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). Spectroscopic and theoretical studies have shown that the keto tautomer, 7-chloroquinolin-4(1H)-one, is generally the more stable and predominant form.[1] This tautomerism influences the reactivity and spectroscopic properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molar Mass | 179.60 g/mol | [1] |

| CAS Number | 86-99-7 | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | Approximately 272 °C | [3] |

| IUPAC Name | 7-chloro-1H-quinolin-4-one | [1] |

Synthesis of 4-Chloro-7-hydroxyquinoline: A Step-by-Step Approach

The most common and industrially significant route to 4-chloro-7-hydroxyquinoline is a multi-step synthesis starting from m-chloroaniline, which is a variation of the Gould-Jacobs reaction. This process involves the formation of a substituted acrylate, followed by thermal cyclization, saponification, and finally decarboxylation.

The Gould-Jacobs Pathway

The Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester.

The synthesis begins with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of m-chloroaniline. This reaction is typically carried out by heating the two reactants together.

-

Protocol:

-

In a round-bottom flask, combine m-chloroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.

-

Heat the mixture, allowing the ethanol produced to distill off.

-

The resulting product, diethyl 2-((3-chlorophenyl)amino)methylenemalonate, is often used in the next step without further purification.

-

The substituted anilinomethylenemalonate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system. This is a pericyclic reaction, specifically an electrocyclization.

-

Protocol:

-

The crude product from the previous step is added to a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

The mixture is heated to a high temperature (typically around 250 °C) to induce cyclization.

-

Upon cooling, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates from the solution.

-

The ester group at the 3-position is hydrolyzed to a carboxylic acid using a strong base.

-

Protocol:

-

The crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated under reflux until the ester is completely hydrolyzed.

-

The resulting solution contains the sodium salt of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

The final step to obtain 7-chloro-4-hydroxyquinoline is the removal of the carboxylic acid group at the 3-position through decarboxylation. This is achieved by heating the carboxylic acid, often in a high-boiling solvent. The reaction proceeds through a cyclic transition state.[4][5]

-

Protocol:

-

The aqueous solution of sodium 7-chloro-4-hydroxyquinoline-3-carboxylate is acidified to precipitate the carboxylic acid.

-

The isolated 7-chloro-4-hydroxyquinoline-3-carboxylic acid is suspended in a high-boiling solvent (e.g., Dowtherm A).

-

The mixture is heated to a high temperature, leading to the evolution of carbon dioxide and the formation of 7-chloro-4-hydroxyquinoline.

-

The product can be isolated by cooling the reaction mixture and collecting the precipitate.

-

Figure 1: Synthetic pathway for 4-Chloro-7-hydroxyquinoline via the Gould-Jacobs reaction.

Spectroscopic Data

The structural elucidation of 4-chloro-7-hydroxyquinoline relies on standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data for 7-chloro-4-hydroxyquinoline is available in various databases. The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the quinoline ring. |

| ¹³C NMR | The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (in the keto tautomer) and the carbon atoms attached to chlorine and the hydroxyl/oxo group would be characteristic. |

| Infrared (IR) Spectroscopy | The IR spectrum would likely show a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the tautomeric forms. A strong absorption band around 1640 cm⁻¹ would be indicative of the C=O stretching of the predominant quinolone tautomer. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 179 and an (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. |

Note: Specific peak assignments and high-resolution spectra can be found in specialized spectroscopic databases and chemical literature.[1]

Key Reactions and Applications

The primary and most significant application of 4-chloro-7-hydroxyquinoline is its role as a key intermediate in the synthesis of 4,7-disubstituted quinolines, particularly the antimalarial drugs chloroquine and hydroxychloroquine.

Synthesis of 4,7-Dichloroquinoline

The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is a crucial step in the synthesis of chloroquine. This is typically achieved by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Protocol:

-

7-Chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated under reflux.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.

-

The reaction mixture is carefully quenched with ice water and neutralized to precipitate the 4,7-dichloroquinoline product.

-

Figure 2: Chlorination of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline.

Precursor to Bioactive Molecules

Beyond its role in antimalarial synthesis, 4-chloro-7-hydroxyquinoline serves as a versatile building block for the creation of a wide range of other biologically active molecules. The hydroxyl and chloro groups provide two distinct points for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.[6]

Potential in Materials Science

The quinoline scaffold has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. While less explored for 4-chloro-7-hydroxyquinoline specifically, its inherent fluorescence and potential for modification suggest it could be a valuable precursor for novel functional materials.[2]

Safety and Handling

4-Chloro-7-hydroxyquinoline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Chloro-7-hydroxyquinoline stands as a testament to the enduring importance of fundamental organic synthesis in the advancement of medicine and technology. While its discovery is intertwined with the broader history of quinoline chemistry and the urgent quest for antimalarial agents, its continued relevance lies in its utility as a versatile and indispensable synthetic intermediate. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working in the fields of medicinal chemistry and drug development. The methodologies for its preparation, refined over decades, provide a robust foundation for the creation of novel quinoline-based compounds with the potential to address a wide range of therapeutic challenges.

References

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

- 4-chloro-7-hydroxyquinoline | Sigma-Aldrich. (URL not available)

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem. [Link]

-

The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL not available)

- 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. (URL not available)

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

-

Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1 | Journal of the American Chemical Society - ACS Publications. [Link]

-

CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline | Pharmaffiliates. [Link]

- Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1 - American Chemical Society. (URL not available)

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL not available)

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

-

Decarboxylation - Master Organic Chemistry. [Link]

-

Decarboxylation of Carboxylic Acids - YouTube. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

Sources

- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-7-hydroxyquinoline Derivatives

A Senior Application Scientist's Perspective on a Versatile Scaffold in Drug Discovery

The quinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among these, the 4-Chloro-7-hydroxyquinoline framework has emerged as a particularly promising starting point for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to derivatives with potent anticancer, antimicrobial, and antimalarial properties.[2][3][4] This technical guide provides an in-depth exploration of the biological activities of 4-Chloro-7-hydroxyquinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of 4-Chloro-7-hydroxyquinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5] The versatility of this scaffold allows for the fine-tuning of its antiproliferative properties through strategic chemical modifications.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these derivatives is often not limited to a single mechanism but involves a multi-pronged attack on cancer cells. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor growth and survival.[6][7]

One of the crucial pathways often targeted is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metabolism. Certain 4-Chloro-7-hydroxyquinoline derivatives have been shown to inhibit key kinases within this pathway, effectively halting cancer cell growth.[6]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of 4-Chloro-7-hydroxyquinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Chloro-7-ethoxyquinoline | HCT-116 (Colon) | 3.16 | [8] |

| 4-Chloro-7-ethoxyquinoline | RKO (Colon) | 3.87 | [8] |

| 4-Chloro-7-ethoxyquinoline | DLD1 (Colon) | 2.75 | [8] |

| 4-Chloro-7-ethoxyquinoline | HepG2 (Liver) | 2.66 | [8] |

| 4-Chloro-7-ethoxyquinoline | BGC-823 (Gastric) | 3.91 | [8] |

| 4-Chloro-7-ethoxyquinoline | NCI-H1650 (Lung) | 3.34 | [8] |

| 4-Chloro-7-ethoxyquinoline | SK-OV-3 (Ovarian) | 3.46 | [8] |

| Compound 3c | C-32 (Melanoma) | - | [5] |

| Compound 3c | MDA-MB-231 (Breast) | - | [5] |

| Compound 3c | A549 (Lung) | - | [5] |

Note: Specific IC50 values for compound 3c were not provided in the source, but it was noted to have high activity against these cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-Chloro-7-hydroxyquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 2: Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[9][10] 4-Chloro-7-hydroxyquinoline derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[2][11][12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these derivatives.[13][14] Key structural features that influence activity include:

-

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is often essential for significant antimicrobial activity.[15][16]

-

Substituents at the 4-Position: Modifications at the 4-position with different functional groups can dramatically impact the spectrum and potency of antimicrobial action.[16] For instance, the introduction of specific side chains can enhance activity against multidrug-resistant strains.

Screening for Antibacterial Efficacy

The antibacterial activity of novel compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | - | [2] |

| Compound 5 | P. aeruginosa | - | [2] |

| Compound 6 | E. coli | - | [2] |

| Compound 7 | S. pyogenes | - | [2] |

| Compound 8 | E. coli | - | [2] |

Note: The source indicates "good activity" with specific inhibition zones but does not provide MIC values in µg/mL.

Experimental Protocol: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Dilution: Prepare a two-fold serial dilution of the 4-Chloro-7-hydroxyquinoline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A growth indicator like resazurin can also be used for a colorimetric readout.

Part 3: Antimalarial Activity: Combating a Global Scourge

The 4-aminoquinoline scaffold, a close relative of 4-Chloro-7-hydroxyquinoline, is the backbone of several important antimalarial drugs, most notably chloroquine.[4][17] Consequently, derivatives of 4-Chloro-7-hydroxyquinoline have been extensively investigated for their potential to combat malaria, particularly against drug-resistant strains of Plasmodium falciparum.[4][18]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[15] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinoline derivatives are thought to accumulate in the acidic food vacuole and form a complex with heme, preventing its polymerization. The build-up of free heme leads to oxidative stress and parasite death.

In Vitro Antiplasmodial Activity

The in vitro antimalarial activity is typically evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.

| Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 6 | - | 0.039 | [17] |

| Compound 11 | - | 0.065 | [17] |

| Compound 12 | - | 0.013 | [17] |

| Compound 19 | - | - | [17] |

| Compound 25 | - | 1.980 | [17] |

| Compound 29 | - | 0.271 | [17] |

Note: The specific strains for each IC50 value were not always detailed in the provided snippets, but the study included both sensitive and resistant strains.

Conclusion and Future Directions

The 4-Chloro-7-hydroxyquinoline scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and antimalarial effects. The ability to readily modify the structure at key positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms of Action: While some mechanisms have been identified, a deeper understanding of the specific molecular targets and signaling pathways is crucial for rational drug design.

-

Overcoming Drug Resistance: Continued efforts are needed to develop derivatives that are effective against resistant cancer cells, bacteria, and malaria parasites.

-

In Vivo Evaluation: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.[19][20]

-

Exploring Other Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond cancer, infectious diseases, and malaria. For instance, some derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's.[21]

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the 4-Chloro-7-hydroxyquinoline scaffold will undoubtedly continue to be a valuable source of new and effective medicines.

References

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.

- Guo, X., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Guo, X., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- Biosynth. (n.d.). 4-Chloro-7-hydroxyquinoline | 181950-57-2 | FC42027.

- Bentham Science Publishers. (2012, March 1). Screening Strategies to Identify New Antibiotics.

- (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.

- (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

- BenchChem. (2025). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.

- (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

- (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

- (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.

- (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- ACS Publications. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.

- (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

- (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.

- (2025, August 7). Synthesis and preliminary evaluation of their antitumor activity. ResearchGate.

- MedChemExpress. (n.d.). 4-Chloro-7-ethoxyquinoline | Anticancer Agent.

- (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.

- (2021, December 17). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate.

- (2018, August 17). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PubMed.

- (2025, October 16). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

- (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH.

- (2025, August 9). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

- (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.

- (2025, August 15). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- RSC Publishing. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.

- MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.

- (2023, June 28). Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. MDPI.

- (2023, October 26). Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease. Doity.

- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.

- (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH.

- (n.d.). QSAR Analysis of 7-Chloro-4-Aminoquinoline Derivatives as Antimalarial Agents.

- (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

- ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.

- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.

- MDPI. (n.d.). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs.

- ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 14. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease | Doity [doity.com.br]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-7-hydroxyquinoline

Introduction

4-Chloro-7-hydroxyquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1][2] As a substituted quinoline, it serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-bacterial agents.[1] The physical and chemical properties of this compound, particularly its solubility, are critical parameters that dictate its handling, reactivity, purification, and formulation.[1] Understanding the solubility profile of 4-chloro-7-hydroxyquinoline in different solvents is paramount for researchers and drug development professionals to optimize reaction conditions, develop effective purification strategies like recrystallization, and formulate stable and bioavailable drug products.[1][3][4] This guide provides a comprehensive overview of the solubility of 4-chloro-7-hydroxyquinoline, grounded in the fundamental principles of solvent-solute interactions, and offers practical methodologies for its determination.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5] The overall polarity of a molecule is a balance of its polar and non-polar regions. The presence of electronegative atoms like nitrogen, oxygen, and chlorine in 4-chloro-7-hydroxyquinoline introduces polar bonds and the capacity for hydrogen bonding, which significantly influences its solubility.[1]

The key factors influencing the solubility of 4-chloro-7-hydroxyquinoline are:

-

Polarity: The quinoline ring is largely nonpolar, but the hydroxyl (-OH) and chloro (-Cl) groups, along with the nitrogen atom in the ring, introduce polarity.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the hydroxyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like water and alcohols) can interact favorably with these groups.

-

Molecular Size: Larger molecules can sometimes be less soluble as it becomes more difficult for solvent molecules to surround them.[5]

-

pH: The hydroxyl group is weakly acidic, and the quinoline nitrogen is weakly basic.[1] Therefore, the solubility of 4-chloro-7-hydroxyquinoline can be significantly affected by the pH of the solvent. In acidic solutions, the nitrogen can be protonated, forming a more soluble salt. In basic solutions, the hydroxyl group can be deprotonated, also forming a more soluble salt.[6]

Solubility Profile of 4-Chloro-7-hydroxyquinoline

While specific quantitative solubility data for 4-chloro-7-hydroxyquinoline is not extensively tabulated in publicly available literature, its solubility can be inferred from its chemical structure and from data on similar compounds.

Water: 4-Chloro-7-hydroxyquinoline is expected to be poorly soluble in water.[1] The large, relatively nonpolar quinoline backbone dominates the molecule's character, limiting its interaction with the highly polar water molecules.